molecular formula C9H4BrClFN B1381470 8-Bromo-2-chloro-5-fluoroquinoline CAS No. 1432323-01-7

8-Bromo-2-chloro-5-fluoroquinoline

Cat. No. B1381470
M. Wt: 260.49 g/mol
InChI Key: PJGMUSZRHPDNEL-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-5-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloro-5-fluoroquinoline consists of a quinoline ring with bromo, chloro, and fluoro substituents at the 8th, 2nd, and 5th positions respectively . The average mass of the molecule is 226.045 Da .


Physical And Chemical Properties Analysis

8-Bromo-2-chloro-5-fluoroquinoline is a solid substance . It has a molecular weight of 226.05 and its InChI code is 1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H .

Scientific Research Applications

Synthesis and Chemical Properties

  • 8-Bromo-2-chloro-5-fluoroquinoline has been involved in studies focusing on the synthesis of heterocyclic compounds. For example, the preparation of 5-halo-8-methylquinolines, closely related to 8-bromo-2-chloro-5-fluoroquinoline, demonstrated its potential in aromatic chlorination and iodination processes, contributing to the field of synthetic organic chemistry (Tochilkin et al., 1983).

Biological and Medical Research

  • Studies on the biological activities of quinoline derivatives, including compounds similar to 8-bromo-2-chloro-5-fluoroquinoline, have shown significant antibacterial and antifungal properties. For instance, some quinoline derivatives demonstrated broad antibacterial activity against gram-positive and gram-negative bacterial strains (Abdel‐Wadood et al., 2014).
  • The structural properties of 8-bromo-2-chloro-5-fluoroquinoline have been investigated for their potential in drug discovery. A study highlighted the importance of substituents at the C-8 position in fluoroquinolones, impacting their bacteriostatic and bactericidal activities, which is relevant for antituberculosis agents (Dong et al., 1998).

Material Science and Chemistry

  • In the field of material science, quinoline derivatives are explored for their application in creating novel materials. A study involving oligoamides of 8-chloroquinoline, which is structurally related to 8-bromo-2-chloro-5-fluoroquinoline, showed potential in assembling double helical dimers, useful for developing advanced materials (Gan et al., 2010).

Environmental Applications

  • The research on quinoline compounds has also extended to environmental applications. For example, studies on fluoroquinolone derivatives demonstrated their effectiveness in reducing the selection of resistant mutants, indicating their potential role in addressing environmental microbial resistance (Dong et al., 1998).

Safety And Hazards

8-Bromo-2-chloro-5-fluoroquinoline is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-bromo-2-chloro-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)5-1-4-8(11)13-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMUSZRHPDNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-5-fluoroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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